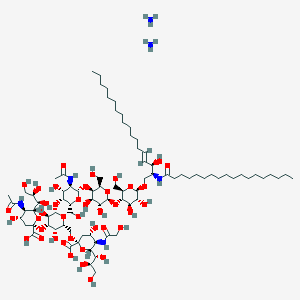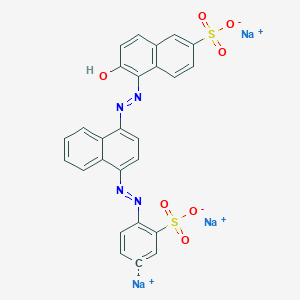
2,4,5-T-trolamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-T-trolamine, also known as (2,4,5-trichlorophenoxy)acetic acid—2,2′,2″-nitrilotriethanol (1:1), is a derivative of 2,4,5-trichlorophenoxyacetic acid. This compound is primarily used as a herbicide and plant growth regulator. It is known for its effectiveness in controlling broadleaf weeds and is a component of various herbicidal formulations .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-T-trolamine involves the reaction of 2,4,5-trichlorophenoxyacetic acid with triethanolamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the neutralization of the acidic 2,4,5-trichlorophenoxyacetic acid with the basic triethanolamine, resulting in the formation of the salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified and formulated for use in agricultural applications .
化学反応の分析
Types of Reactions
2,4,5-T-trolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The trichlorophenoxy group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated phenols, while substitution reactions can produce various phenoxyacetic acid derivatives .
科学的研究の応用
2,4,5-T-trolamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: Utilized in the formulation of herbicides and plant growth regulators
作用機序
The mechanism of action of 2,4,5-T-trolamine involves its interaction with plant hormones, specifically auxins. The compound mimics the action of natural auxins, leading to uncontrolled growth and eventual death of the target plants. At the molecular level, it affects the expression of genes involved in cell division and elongation, disrupting normal plant growth processes .
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar properties but different chemical structure.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A related compound with similar herbicidal activity.
Dicamba (3,6-dichloro-2-methoxybenzoic acid): Another herbicide with a different mode of action but similar applications.
Uniqueness
2,4,5-T-trolamine is unique due to its specific combination of 2,4,5-trichlorophenoxyacetic acid and triethanolamine, which enhances its solubility and effectiveness as a herbicide. Its ability to mimic natural auxins makes it particularly effective in controlling broadleaf weeds .
特性
CAS番号 |
3813-14-7 |
|---|---|
分子式 |
C14H20Cl3NO6 |
分子量 |
404.7 g/mol |
IUPAC名 |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(2,4,5-trichlorophenoxy)acetic acid |
InChI |
InChI=1S/C8H5Cl3O3.C6H15NO3/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13;8-4-1-7(2-5-9)3-6-10/h1-2H,3H2,(H,12,13);8-10H,1-6H2 |
InChIキー |
VTZDSNBPOOWJST-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O.C(CO)N(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S)-2-[[(2S)-6-amino-2-[[2-[[(1R,4S,7S,10S,16S,19S,22S,25S,28S,31S,34R,39R,42S,45S,48S,55R,58S)-55-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-16,31,45-tris(4-aminobutyl)-58-(2-amino-2-oxoethyl)-4,19,42-tris[(2S)-butan-2-yl]-28,48-bis(3-carbamimidamidopropyl)-7,25-bis(1H-imidazol-4-ylmethyl)-3,6,9,15,18,21,24,27,30,33,41,44,47,50,56,59-hexadecaoxo-22-propan-2-yl-36,37,52,53-tetrathia-2,5,8,14,17,20,23,26,29,32,40,43,46,49,57,60-hexadecazatricyclo[32.16.10.010,14]hexacontane-39-carbonyl]amino]acetyl]amino]hexanoyl]amino]butanediamide](/img/structure/B13832500.png)



![(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-methyl-N-(4-nitrophenyl)butanamide](/img/structure/B13832526.png)
![3,5-diamino-N-[bis(15N)(azanyl)methylidene]-6-chloropyrazine-2-(15N)carboxamide](/img/structure/B13832532.png)

![(4aR,6R,7R,8R,8aS)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13832538.png)
![Ethanol, 1-[2-[(2-aminoethyl)imino]cyclopentylidene]-(9CI)](/img/structure/B13832546.png)


